omega-agatoxin III
Description
Omega-agatoxins are peptide toxins derived from the venom of spiders in the genus Agelenopsis (e.g., funnel-web spiders). These toxins selectively inhibit voltage-gated calcium channels (VGCCs), particularly P/Q-type channels, which are critical for neurotransmitter release and neuronal excitability . While the provided evidence extensively covers omega-agatoxin IVA, IVB, and TK, direct references to omega-agatoxin III are absent.
Properties
CAS No. |
137094-82-7 |
|---|---|
Molecular Formula |
C32H38O4 |
Synonyms |
omega-agatoxin III |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Omega-Agatoxins
Structural Comparisons
Omega-agatoxins share a conserved scaffold stabilized by disulfide bonds but exhibit variations in amino acid sequences and charge distribution:
Key Insights :
- Charge Distribution: IVA and IVB share a conserved mid-region with positive charges, critical for binding to P-type channels.
- Stereochemical Specificity : TK’s activity depends on D-Ser46; synthetic L-Ser46 analogs lose function, highlighting conformational specificity .
- C-Terminal Role: IVA’s hydrophobic C-terminal segment distinguishes it from unrelated toxins (e.g., omega-conotoxin GVIA) and is essential for channel blockade .
Functional and Pharmacological Differences
Target Specificity and Potency
| Toxin | Primary Target | Potency (Kd) | Secondary Targets |
|---|---|---|---|
| IVA | P-type VGCCs | ~3 nM | None reported |
| IVB | P-type VGCCs | ~3 nM | None reported |
| TK | P-type VGCCs | Not quantified | None reported |
Functional Notes:
- TK’s blockade is conformation-dependent , requiring a β-sheet structure and D-Ser46 for effective binding .
Neurophysiological Effects
- GABA Release Modulation : Omega-agatoxin IVA reduces GABAergic transmission in cortical PV neurons, increasing cortical excitability. However, off-target effects may occur due to Cav2.1 (P/Q-type) expression in glutamatergic neurons .
- Synaptic Plasticity : IVA and IVB are tools for studying synaptic vesicle exocytosis, as P/Q-type channels dominate presynaptic calcium entry in many neurons .
Mechanistic Insights from Structural Studies
- NMR and Disulfide Bonding : IVB’s 3D structure, resolved via NMR, revealed a disulfide bond configuration and a surface-exposed mid-region for channel interaction .
- Comparative Modeling : Despite 71% sequence identity, IVA and IVB differ in charge distribution at the N-terminus, which is less critical for binding than the conserved mid-region .
Q & A
Basic Research Questions
Q. What experimental approaches are used to determine the mechanism of action of omega-agatoxin III?
- Methodological Answer : this compound is a calcium channel blocker, primarily targeting P/Q-type voltage-gated calcium channels (VGCCs). Standard assays include:
- Electrophysiological recordings : Use patch-clamp techniques on transfected HEK293 cells or neuronal cultures to measure current inhibition .
- Radioligand binding assays : Employ competitive displacement of radiolabeled ω-conotoxins (e.g., ω-conotoxin GVIA for N-type channels) to quantify affinity .
- Calcium imaging : Monitor intracellular Ca²⁺ flux in live cells using fluorescent dyes (e.g., Fluo-4) under toxin treatment .
Q. How can researchers isolate and purify this compound from natural sources?
- Methodological Answer :
Extraction : Homogenize venom glands from Agelenopsis spiders in acidic buffers (e.g., 0.1% trifluoroacetic acid).
Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water) for purification.
Validation : Confirm purity via MALDI-TOF mass spectrometry and functional assays (e.g., IC₅₀ determination in calcium flux assays) .
Q. What are the best practices for validating the specificity of this compound in blocking P/Q-type calcium channels?
- Methodological Answer :
- Control experiments : Test toxin efficacy in cell lines expressing non-target channels (e.g., L-type or T-type VGCCs).
- Knockdown/knockout models : Use siRNA or CRISPR-Cas9 to silence P/Q-type channels and assess residual toxin effects.
- Cross-reactivity assays : Compare inhibition profiles with ω-agatoxin IVA (specific to P-type) and ω-conotoxin MVIIC (broad VGCC blocker) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound across studies?
- Methodological Answer :
- Standardize assay conditions : Ensure consistent parameters (temperature, pH, ion concentrations) and cell types (e.g., cerebellar granule neurons vs. heterologous systems).
- Meta-analysis : Compile data from peer-reviewed studies (e.g., via PubMed, Web of Science) and apply statistical models (e.g., mixed-effects regression) to identify confounding variables .
- Reproducibility protocols : Adopt community guidelines (e.g., ARRIVE for preclinical studies) to enhance transparency .
Q. What structural biology techniques are optimal for studying this compound’s interaction with calcium channels?
- Methodological Answer :
- Cryo-EM : Resolve toxin-channel complexes at near-atomic resolution to identify binding interfaces.
- NMR spectroscopy : Analyze toxin dynamics in solution and map residues critical for channel interaction.
- Mutagenesis : Introduce point mutations in channel α1 subunits (e.g., Cav2.1) to validate binding sites identified computationally (e.g., molecular docking) .
Q. How should researchers design experiments to investigate subtype selectivity of this compound among calcium channels?
- Methodological Answer :
- Panel testing : Screen toxin against recombinant Cav2.1 (P/Q-type), Cav2.2 (N-type), and Cav2.3 (R-type) channels expressed in Xenopus oocytes or mammalian cells.
- Dose-response profiling : Generate IC₅₀ curves for each subtype and calculate selectivity ratios (e.g., IC₅₀[N-type]/IC₅₀[P/Q-type]).
- In vivo models : Use transgenic mice with Cav2.1 knockouts to isolate P/Q-specific effects in neurophysiological assays .
Data Management and Reproducibility
Q. What guidelines should be followed for depositing this compound research data in public repositories?
- Methodological Answer :
- Raw data : Upload electrophysiology traces, chromatograms, and spectroscopy results to Zenodo or Figshare with DOI assignment.
- Metadata : Include experimental conditions (e.g., buffer composition, voltage protocols) using standardized templates (e.g., ISA-Tab).
- Ethical compliance : Anonymize human/animal data and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How can researchers address contradictory findings in literature regarding this compound’s neuroprotective effects?
- Methodological Answer :
- Systematic review : Use PRISMA guidelines to evaluate study quality, focusing on sample sizes, blinding, and statistical power.
- Dose-response reanalysis : Replot published data to assess whether discrepancies arise from non-linear toxin effects.
- Collaborative replication : Partner with independent labs to validate key findings under harmonized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
